10-Deacetyl-7-xylosyl Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound exhibits improved pharmacological features and higher water solubility compared to its parent compound, which enhances its potential for therapeutic applications. Its structure incorporates a xylosyl group, which contributes to its unique properties and efficacy.
10-Deacetyl-7-xylosyl Paclitaxel is derived from natural sources, particularly from the bark of the Taxus tree, where Paclitaxel is originally found. The synthetic route for producing this compound often involves semi-synthetic processes that utilize taxane precursors, such as 10-deacetyl-7-xylosyltaxanes, which are obtained through various extraction and purification methods from plant materials .
This compound falls under the category of microtubule inhibitors, which are agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. It is classified as an antineoplastic agent due to its ability to inhibit tumor growth.
The synthesis of 10-Deacetyl-7-xylosyl Paclitaxel typically involves a multi-step process that includes:
The synthesis often employs techniques such as column chromatography for purification and characterization methods including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds .
The molecular structure of 10-Deacetyl-7-xylosyl Paclitaxel can be represented as follows:
The compound features a complex arrangement typical of taxanes, with a specific focus on the xylosyl moiety attached at the 7-position, which enhances its solubility and biological activity .
The structural characterization is supported by various analytical techniques:
The chemical reactions involved in synthesizing 10-Deacetyl-7-xylosyl Paclitaxel include:
These reactions are typically carried out under controlled conditions (temperature, pH) to optimize yields and minimize by-products. The use of specific catalysts or reagents can enhance reaction efficiency and selectivity .
The mechanism of action of 10-Deacetyl-7-xylosyl Paclitaxel involves:
Studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines, demonstrating significant cytotoxicity .
Relevant analyses confirm these properties through rigorous testing protocols .
10-Deacetyl-7-xylosyl Paclitaxel has several applications in scientific research and clinical settings:
The ongoing research into this compound aims to further elucidate its mechanisms and improve therapeutic strategies against cancer .
10-Deacetyl-7-xylosyl paclitaxel (C50H57NO17; CAS 90332-63-1) is a taxane diterpenoid derived from Taxus species. Its core structure retains the tetracyclic baccatin III skeleton but features two critical modifications: (1) Deacetylation at C-10, resulting in a free hydroxyl group instead of an acetyl moiety, and (2) β-D-xylosyl substitution at C-7, forming a glycosidic bond that significantly alters its polarity [2] [7]. The xyloside moiety (C5H10O5) attaches via an O-glycosidic linkage, introducing three additional hydroxyl groups. This modification increases the compound's molecular weight to 943.98 g/mol, distinguishing it from paclitaxel (853.92 g/mol) [1] [6]. Key functional groups include:
Table 1: Functional Group Analysis of 10-Deacetyl-7-xylosyl Paclitaxel
Position | Functional Group | Structural Significance |
---|---|---|
C-7 | β-D-xyloside | Increases hydrophilicity; metabolic activation site |
C-10 | Hydroxyl | Removal of acetyl group alters steric interactions |
C-13 | Benzamide | Mediates tubulin binding affinity |
C-2' | Hydroxyl | Participates in hydrogen bonding with biological targets |
Structurally, 10-deacetyl-7-xylosyl paclitaxel serves as a biosynthetic precursor to paclitaxel. Enzymatic hydrolysis of its xyloside group yields 10-deacetylpaclitaxel, which is subsequently acetylated to form paclitaxel [2] [8]. Compared to the non-glycosylated precursor 10-deacetylbaccatin III (10-DAB III), the xylosyl group at C-7:
Table 2: Structural and Functional Comparison with Key Taxanes
Compound | Molecular Weight | C-7 Modification | C-10 Modification | Role in Biosynthesis |
---|---|---|---|---|
10-Deacetyl-7-xylosyl paclitaxel | 943.98 g/mol | β-D-xyloside | Hydroxyl | Biosynthetic precursor; storage form |
Paclitaxel | 853.92 g/mol | Hydroxyl | Acetyl | Active anticancer agent |
10-Deacetylbaccatin III | 544.60 g/mol | Hydroxyl | Hydroxyl | Semi-synthesis substrate |
7-Xylosyltaxol | 959.99 g/mol | β-D-xyloside | Acetyl | Minor metabolite |
The xylosyl group profoundly impacts solubility:
Table 3: Physicochemical Properties of 10-Deacetyl-7-xylosyl Paclitaxel
Property | Value | Analytical Method |
---|---|---|
Molecular formula | C50H57NO17 | High-resolution MS |
Exact mass | 943.3626 Da | Mass spectrometry |
logP (predicted) | 1.8 | Computational modeling |
Solubility in DMSO | 100 mg/mL (105.93 mM) | Experimental dissolution |
Solubility in water | <0.1 mg/mL | Equilibrium solubility test |
HPLC retention time | 19.2 min | C18 column; 30–54% acetonitrile gradient [8] |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8